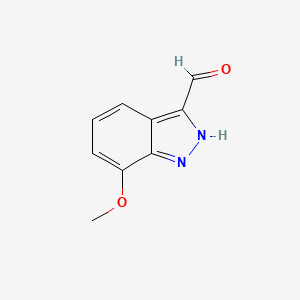
7-Methoxy-1H-indazole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxy-1H-indazole-3-carbaldehyde is a heterocyclic compound belonging to the indazole family. Indazoles are known for their diverse biological activities and are commonly used in medicinal chemistry. The methoxy group at the 7th position and the aldehyde group at the 3rd position make this compound particularly interesting for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxy-1H-indazole-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-azidobenzaldehydes with amines, followed by reductive cyclization . Another approach involves the nitrosation of indoles in a slightly acidic environment, which allows the conversion of both electron-rich and electron-deficient indoles into 1H-indazole-3-carboxaldehydes .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methoxy-1H-indazole-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Conditions for nucleophilic substitution often involve strong bases or acids, depending on the specific reaction.
Major Products:
Oxidation: 7-Methoxy-1H-indazole-3-carboxylic acid.
Reduction: 7-Methoxy-1H-indazole-3-methanol.
Substitution: Various substituted indazoles, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
7-Methoxy-1H-indazole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Medicine: The compound is used in the development of pharmaceuticals, particularly as kinase inhibitors.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Methoxy-1H-indazole-3-carbaldehyde largely depends on its application. In medicinal chemistry, indazole derivatives often act as enzyme inhibitors. For example, they can inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . The methoxy and aldehyde groups can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions.
Vergleich Mit ähnlichen Verbindungen
1H-Indazole-3-carbaldehyde: Lacks the methoxy group, making it less hydrophobic.
7-Methyl-1H-indazole-3-carbaldehyde: Has a methyl group instead of a methoxy group, affecting its reactivity and solubility.
5-Methoxy-1H-indazole-3-carbaldehyde: The methoxy group is at a different position, altering its chemical properties.
Uniqueness: The presence of the methoxy group at the 7th position in 7-Methoxy-1H-indazole-3-carbaldehyde provides unique chemical properties, such as increased hydrophobicity and potential for specific interactions in biological systems. This makes it a valuable compound for targeted drug design and other specialized applications.
Eigenschaften
Molekularformel |
C9H8N2O2 |
|---|---|
Molekulargewicht |
176.17 g/mol |
IUPAC-Name |
7-methoxy-2H-indazole-3-carbaldehyde |
InChI |
InChI=1S/C9H8N2O2/c1-13-8-4-2-3-6-7(5-12)10-11-9(6)8/h2-5H,1H3,(H,10,11) |
InChI-Schlüssel |
VLFGPCFGXQRFBQ-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=CC2=C(NN=C21)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






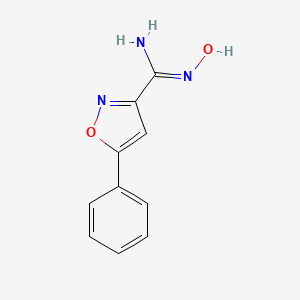
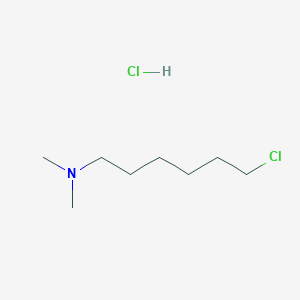
![6-Azaspiro[2.6]nonan-5-one](/img/structure/B12958334.png)
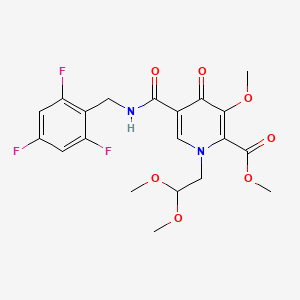

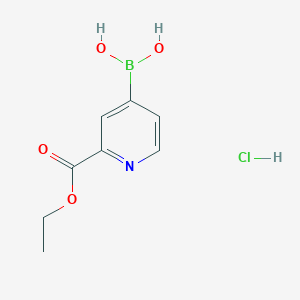
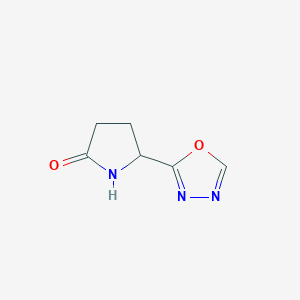
![N-(tert-Butyl)thieno[3,2-d]pyrimidin-4-amine](/img/structure/B12958356.png)


